molecular formula C20H21FN4O B2984579 N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251611-39-8

N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2984579
CAS No.: 1251611-39-8
M. Wt: 352.413
InChI Key: LLSNVTREOSQNRS-UHFFFAOYSA-N
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Description

N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the naphthyridine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the naphthyridine core.

    Attachment of the diethylamino group: This is typically done through nucleophilic substitution reactions.

    Carboxamide formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products:

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and interaction with other chemical species.

Biology and Medicine:

  • Potential use as a pharmaceutical intermediate in the synthesis of drugs.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • N,N-diethyl-4-((3-chlorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide
  • N,N-diethyl-4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide
  • N,N-diethyl-4-((3-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

Uniqueness:

  • The presence of the fluorophenyl group imparts unique electronic properties to the compound, affecting its reactivity and interaction with biological targets.
  • The combination of the naphthyridine core with the diethylamino and carboxamide groups provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

N,N-diethyl-4-(3-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-4-25(5-2)20(26)17-12-22-19-16(10-9-13(3)23-19)18(17)24-15-8-6-7-14(21)11-15/h6-12H,4-5H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSNVTREOSQNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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